molecular formula C11H16ClNO B12315044 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-amine hydrochloride

2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-amine hydrochloride

Cat. No.: B12315044
M. Wt: 213.70 g/mol
InChI Key: HJDFVPOJPZIZKZ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-amine hydrochloride is a chemical compound with a complex structure that includes a benzopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-amine hydrochloride typically involves the reaction of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran with an amine source under acidic conditions to form the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving multiple steps including purification through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme interactions or cellular processes.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to changes in cellular processes and biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylchroman: Similar in structure but lacks the amine group.

    Dihydrocoumarin: Contains a similar benzopyran ring but with different functional groups.

    2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-ol: Similar structure with a hydroxyl group instead of an amine.

Uniqueness

2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-amine hydrochloride is unique due to the presence of the amine group, which can participate in a variety of chemical reactions and interactions. This makes it a versatile compound for use in different scientific applications.

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

2,2-dimethyl-3,4-dihydrochromen-6-amine;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11;/h3-4,7H,5-6,12H2,1-2H3;1H

InChI Key

HJDFVPOJPZIZKZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2)N)C.Cl

Origin of Product

United States

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